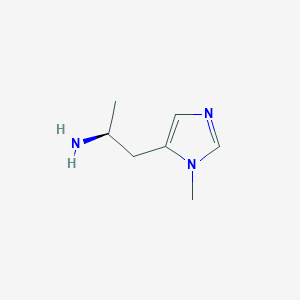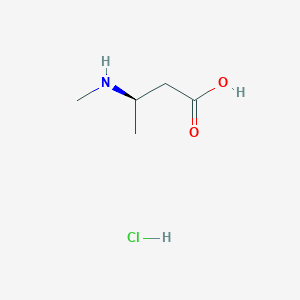
(R)-3-(Methylamino)butanoic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Methylamino)butanoic acid hydrochloride is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is known for its role in the production of drugs that target the central nervous system, among other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methylamino)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-3-hydroxybutanoic acid.
Methylation: The hydroxyl group is converted to a methylamino group through a series of reactions involving methylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Methylamino)butanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-(Methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is used in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of ®-3-(Methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It acts as an analog of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Methylamino)butanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Amino)butanoic acid hydrochloride: Lacks the methyl group, resulting in different reactivity and applications.
4-(Methylamino)butanoic acid hydrochloride: The position of the methylamino group is different, leading to variations in chemical behavior.
Uniqueness
®-3-(Methylamino)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral drugs and other specialized applications.
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
(3R)-3-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
IDYRLRYWPQNZMO-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](CC(=O)O)NC.Cl |
SMILES canónico |
CC(CC(=O)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


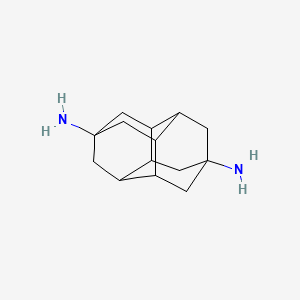
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
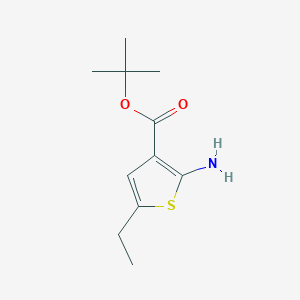
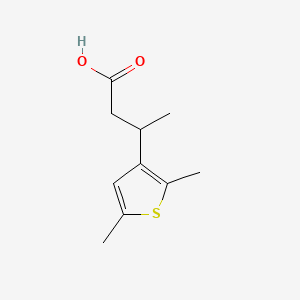
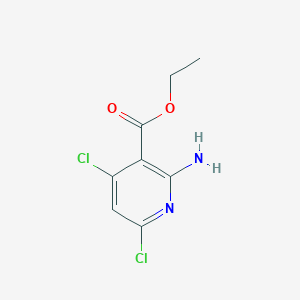
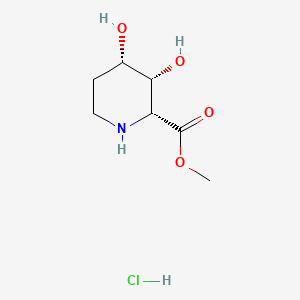
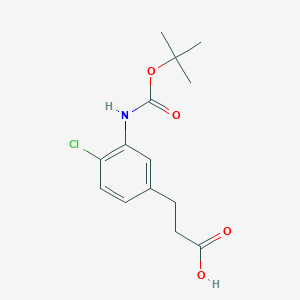
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

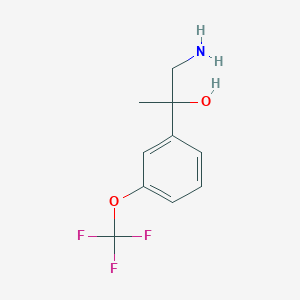
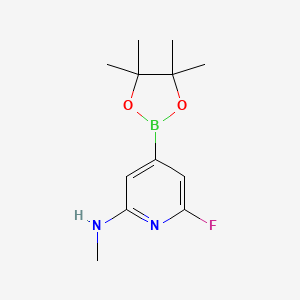
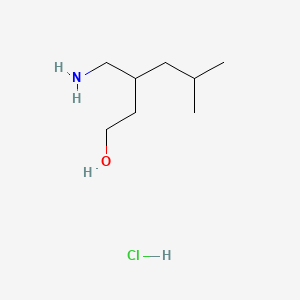
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
